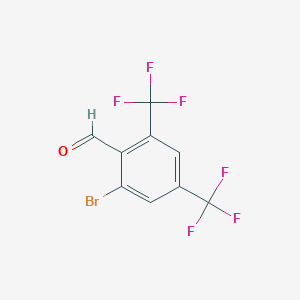

2-Brom-4,6-bis(trifluormethyl)benzaldehyd

Übersicht

Beschreibung

“2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1415130-39-0 . It has a molecular weight of 321.02 . The IUPAC name for this compound is 2-bromo-4,6-bis(trifluoromethyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for “2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is 1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 321.02 . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Die Trifluormethylgruppe in Verbindungen wie 2-Brom-4,6-bis(trifluormethyl)benzaldehyd ist in der Pharmakologie von Bedeutung, da sie die biologische Aktivität und metabolische Stabilität von Arzneimittelmolekülen verbessern kann . Diese Verbindung kann bei der Synthese von von der FDA zugelassenen Medikamenten verwendet werden, die die Trifluormethylgruppe als Pharmakophor enthalten und zur Behandlung verschiedener Krankheiten und Störungen beitragen.

Agrochemische Synthese

In der Agrochemie werden Derivate von Trifluormethylverbindungen zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit den Eigenschaften des Pyridinrests in solchen Verbindungen tragen zu ihren biologischen Aktivitäten bei und machen sie wertvoll für die Entwicklung neuer Pestizide.

Zwischenprodukte der organischen Synthese

This compound dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle mit Trifluormethylgruppen . Diese Zwischenprodukte sind entscheidend für die Herstellung von Verbindungen mit den gewünschten Eigenschaften für verschiedene Anwendungen.

Veterinärmedizin

Ähnlich wie bei ihrer Verwendung in Humanpharmaka werden Trifluormethylverbindungen auch in der Veterinärmedizin eingesetzt. Sie können Teil der Formulierung von Medikamenten sein, die zur Behandlung verschiedener Tierkrankheiten eingesetzt werden, da sie eine verstärkte pharmakologische Wirkung haben .

Forschung in der Fluorchemie

Die Erforschung von fluorhaltigen Verbindungen, einschließlich solcher mit Trifluormethylgruppen, ist ein eigener Zweig der Chemie. Die Forschung auf diesem Gebiet untersucht das bizarre Verhalten, das durch die Einarbeitung von Fluor in organische Moleküle gezeigt wird, und führt zu neuartigen Anwendungen .

Wirkmechanismus

In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .

Biochemische Analyse

Biochemical Properties

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and trifluoromethyl groups into organic substrates. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its electrophilic nature. This makes it a valuable reagent in the modification of biomolecules, including peptides and nucleotides .

Cellular Effects

The effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde can change over time. The compound is relatively stable under ambient conditions but may undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in experimental setups .

Dosage Effects in Animal Models

The effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Understanding its transport mechanisms is crucial for optimizing its delivery in therapeutic applications .

Eigenschaften

IUPAC Name |

2-bromo-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQVHPIMVGABOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

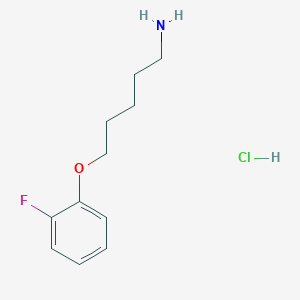

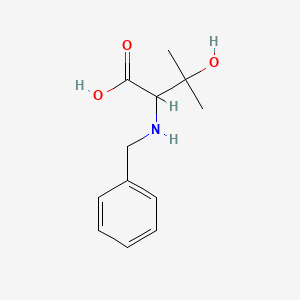

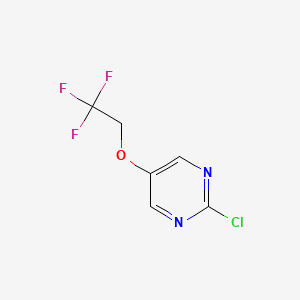

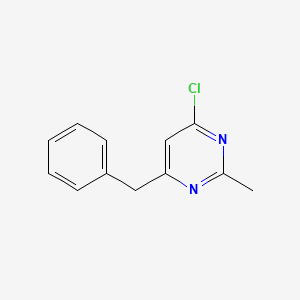

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.